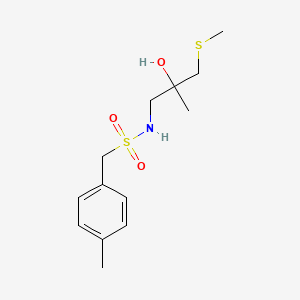
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline (MMQ) is an organic compound belonging to the quinazoline family. It is a heterocyclic aromatic compound that is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. MMQ has been studied extensively due to its potential applications in medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline involves the formation of a hydrogen bond between the nitrogen atom of the 1-methylhydrazino group and the sulfur atom of the 2-methylsulfanyl group. This hydrogen bond is responsible for the stability of the this compound molecule and is essential for its biological activity. Additionally, the this compound molecule can form hydrogen bonds with other molecules, such as proteins and nucleic acids, which can influence its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, as well as anti-inflammatory and anti-cancer activity. Additionally, this compound has been found to have antioxidant and free radical scavenging activity. It has also been found to have neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline in laboratory experiments has several advantages. It is relatively inexpensive and easily accessible, making it an ideal compound for use in laboratory experiments. Additionally, this compound is highly soluble in both water and organic solvents, making it easy to work with in a variety of conditions. The main limitation of this compound is its low stability, which can lead to decomposition and the formation of undesired byproducts.
Orientations Futures
The potential applications of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline are vast, and there are numerous opportunities for future research. One possible direction is to further explore the biological activity of this compound and its potential therapeutic applications. Additionally, further research could focus on the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, research could focus on the development of new fluorescent probes based on this compound for the detection of various biomolecules. Finally, research could focus on the development of new drug delivery systems based on this compound for the targeted delivery of drugs.
Méthodes De Synthèse
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline can be synthesized through a three-step reaction sequence. The first step involves the reaction of 1-methylhydrazine with 2-methylsulfanylbenzaldehyde, yielding a hydrazone. The second step involves the condensation of the hydrazone with ethyl acetoacetate in the presence of a base, yielding a 1,3-diketone. The third and final step involves the cyclization of the 1,3-diketone with a base, yielding the desired this compound.
Applications De Recherche Scientifique
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has been studied extensively due to its potential applications in medicinal chemistry and biochemistry. It has been used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been studied for its potential applications in the development of new drugs and drug delivery systems. It has also been used as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.
Propriétés
IUPAC Name |
1-methyl-1-(2-methylsulfanylquinazolin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-14(11)9-7-5-3-4-6-8(7)12-10(13-9)15-2/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENOGMCRKNGSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Chloromethyl)-3-(5-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2949755.png)



![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)

![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)
![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride](/img/structure/B2949774.png)


![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)